molecular formula C12H21F3N2O2 B14769393 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid

Cat. No.: B14769393
M. Wt: 282.30 g/mol
InChI Key: CELJQPLSGDCMHF-UHFFFAOYSA-N
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Description

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate diamines with ketones under acidic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can introduce various functional groups into the spirocyclic framework .

Scientific Research Applications

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. The trifluoroacetic acid moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and lipophilicity. This makes it particularly useful in medicinal chemistry for the development of bioactive compounds with enhanced pharmacokinetic properties .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H20N2.C2HF3O2/c1-9(2)12-6-4-10(8-12)3-5-11-7-10;3-2(4,5)1(6)7/h9,11H,3-8H2,1-2H3;(H,6,7)

InChI Key

CELJQPLSGDCMHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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